molecular formula C15H10BrClN4OS B12796821 2-Bromo-4-(2-chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-6-ol CAS No. 88883-43-6

2-Bromo-4-(2-chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-6-ol

Cat. No.: B12796821
CAS No.: 88883-43-6
M. Wt: 409.7 g/mol
InChI Key: FNHJIEIZAKAUAN-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-6-ol is a complex organic compound that belongs to the class of thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-6-ol typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Thieno Ring: Starting with a thiophene derivative, various functional groups are introduced through electrophilic substitution reactions.

    Triazole Formation:

    Diazepine Ring Formation: The final step involves the formation of the diazepine ring through condensation reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

    Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may be used to study enzyme interactions and receptor binding.

Medicine

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-one
  • 2-Chloro-4-(2-bromophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-ol

Uniqueness

The uniqueness of 2-Bromo-4-(2-chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-6-ol lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

88883-43-6

Molecular Formula

C15H10BrClN4OS

Molecular Weight

409.7 g/mol

IUPAC Name

4-bromo-7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-ol

InChI

InChI=1S/C15H10BrClN4OS/c1-7-19-20-13-14(22)18-12(8-4-2-3-5-10(8)17)9-6-11(16)23-15(9)21(7)13/h2-6,14,22H,1H3

InChI Key

FNHJIEIZAKAUAN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(S3)Br)C(=NC2O)C4=CC=CC=C4Cl

Origin of Product

United States

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